6-Bromo-8-fluoroquinoline
Overview
Description
6-Bromo-8-fluoroquinoline is a heterocyclic aromatic compound with the molecular formula C9H5BrFN. It is a derivative of quinoline, where the hydrogen atoms at positions 6 and 8 are substituted with bromine and fluorine atoms, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-fluoroquinoline typically involves the halogenation of quinoline derivatives. One common method is the electrophilic substitution reaction, where quinoline is treated with bromine and fluorine sources under controlled conditions. For instance, this compound can be synthesized by reacting 8-fluoroquinoline with bromine in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing efficient and cost-effective methods to ensure high yield and purity. These processes often employ continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and chemical industries .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-fluoroquinoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: It can undergo cross-coupling reactions with organometallic reagents to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Cross-Coupling: Palladium or nickel catalysts are often employed in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while cross-coupling reactions can produce complex polycyclic compounds .
Scientific Research Applications
6-Bromo-8-fluoroquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes
Mechanism of Action
The mechanism of action of 6-Bromo-8-fluoroquinoline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or interfere with DNA replication in microbial cells. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromoquinoline
- 8-Fluoroquinoline
- 5-Bromo-8-fluoroquinoline
- 7-Bromo-8-fluoroquinoline
Uniqueness
6-Bromo-8-fluoroquinoline is unique due to the simultaneous presence of bromine and fluorine atoms on the quinoline ring. This dual substitution imparts distinct electronic and steric properties, making it more reactive and versatile in chemical synthesis compared to its mono-substituted counterparts .
Properties
IUPAC Name |
6-bromo-8-fluoroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCOYWOYIUEOHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674533 | |
Record name | 6-Bromo-8-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220513-46-2 | |
Record name | 6-Bromo-8-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-8-fluoroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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